molecular formula C10H10O3 B1581935 Difurfuryl ether CAS No. 4437-22-3

Difurfuryl ether

Cat. No.: B1581935
CAS No.: 4437-22-3
M. Wt: 178.18 g/mol
InChI Key: YEQMNLGBLPBBNI-UHFFFAOYSA-N
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Description

Difurfuryl ether (DFE, 2,2′-difurfuryl ether; CAS 4437-22-3) is a furan-derived compound widely used in the food industry as a flavoring agent due to its roasted coffee, nutty, and earthy aroma . It is synthesized via the catalytic dehydration of furfuryl alcohol (FA) using polyoxometalate (POM) catalysts, such as {[(CH₃CH₂CH₂CH₂)₄N]₂[SMo₁₂O₄₀]} (catalyst 4r), under optimized conditions (100°C, 9 hours, 1% catalyst loading), achieving yields of 30.86–34.50% . DFE’s synthesis historically involved environmentally hazardous bromination-etherification steps, but recent advances in POM catalysis offer greener alternatives .

DFE is a colorless to yellow liquid (boiling point: 88–89°C at 1 mmHg) with low water solubility and a molecular formula of C₁₀H₁₀O₃ . Regulatory bodies like EFSA have flagged safety concerns due to insufficient toxicity data, leading to its withdrawal from EU flavoring substance evaluations .

Properties

IUPAC Name

2-(furan-2-ylmethoxymethyl)furan
Source PubChem
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InChI

InChI=1S/C10H10O3/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQMNLGBLPBBNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)COCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063464
Record name Furan, 2,2'-[oxybis(methylene)]bis-
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Molecular Weight

178.18 g/mol
Source PubChem
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Physical Description

Colourless to yellow liquid; Coffee-like, nutty aroma
Record name Difurfuryl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1513/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

101.00 °C. @ 2.00 mm Hg
Record name Di-alpha-furfuryl ether
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name Difurfuryl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1513/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.506-1.512
Record name Difurfuryl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1513/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4437-22-3
Record name Difurfuryl ether
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Record name Difurfuryl ether
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Record name Difurfuryl ether
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Record name Furan, 2,2'-[oxybis(methylene)]bis-
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Record name 2,2'-Difurfuryl Ether
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Record name DIFURFURYL ETHER
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Record name Di-alpha-furfuryl ether
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Catalytic Hydrogenation of Furfural

One of the most efficient and direct methods to prepare difurfuryl ether involves the catalytic hydrogenation of furfural using copper-based catalysts supported on titanium dioxide or silica.

Method Overview:

  • Catalyst Preparation: Copper nitrate trihydrate is dissolved in deionized water and mixed with supports such as anatase titanium dioxide (TiO₂), P25 TiO₂, or silica. The mixture is dried at room temperature, followed by drying at elevated temperatures (60–120°C), calcination (300–350°C), and reduction in a hydrogen atmosphere (300°C) to activate the catalyst.
  • Reaction Conditions: The activated catalyst is added to a reaction vessel with isopropanol as solvent and furfural as the substrate. The system is purged with nitrogen and then pressurized with hydrogen gas (4–6 MPa). The reaction temperature ranges from 180°C to 230°C, with stirring speeds of 600–800 rpm. Reaction times vary from 2 to 10 hours.
  • Outcomes: Yields of this compound range from 88% to 93%, depending on catalyst composition, reaction temperature, pressure, and duration.

Catalyst Variants and Yields:

Catalyst Composition Catalyst Loading Reaction Temp (°C) Pressure (MPa) Reaction Time (h) Yield of DFE (%)
2% Cu/TiO₂ (anatase) 0.1 g 230 4 2 93
5% Cu/TiO₂-P25 0.1 g 220 6 6 88
5% Cu/TiO₂ (anatase) 0.3 g 180 6 10 92
2% Cu/SiO₂ 0.1 g 230 4 2 3

Note: Silica-supported catalyst showed poor activity (3% yield), highlighting the importance of catalyst support choice.

Selective Catalytic Dehydration of Furfuryl Alcohol Using Polyoxometalate Catalysts

Another environmentally friendly method involves the selective catalytic dehydration of furfuryl alcohol (FA) to form this compound using polyoxometalate (POM) catalysts.

Method Overview:

  • Catalyst: Quaternary ammonium phosphomolybdate, specifically {[(CH₃CH₂CH₂CH₂)₄N]₂[SMo₁₂O₄₀]}, was used as a heterogeneous catalyst.
  • Reaction Conditions: Furfuryl alcohol (10 mmol), catalyst (1% equivalent), and toluene (10 mL) were stirred in a three-neck flask at 100°C for 9 hours.
  • Product Isolation: After reaction, toluene was removed under reduced pressure, and the residue was extracted with ether, washed, dried, and purified by flash chromatography.
  • Yield: The isolated yield of this compound was approximately 30.86%.

Optimization Findings:

  • Catalyst loading of 1% equiv. was optimal; lower or higher loadings decreased yield.
  • Reaction time of 9 hours was ideal; yields plateaued beyond this duration.
  • Other side products such as 5-furfuryl-furfuryl alcohol and 2,2′-difurylmethane were also formed but in lower yields.
  • The POM catalyst displayed selectivity and reusability advantages.

Summary Table of Key Parameters:

Parameter Range Tested Optimal Value Yield (%)
Catalyst Loading 0.1% – 5% equiv. 1% equiv. 30.86
Reaction Time 1 – 10 hours 9 hours 34.50 (max)
Reaction Temperature 100°C 100°C -

This method offers a more environmentally benign approach compared to hydrogenation, though yields are lower.

Preparation via Reaction of Furfurylmercaptan and Dimethyl Sulfoxide (DMSO)

Although this method primarily targets difurfuryl dithioether, it provides insight into related ether synthesis involving furfuryl derivatives.

Method Overview:

  • Furfurylmercaptan reacts with dimethyl sulfoxide at normal pressure and temperatures from 10°C to reflux.
  • Reaction time ranges from 0.5 to 10 hours.
  • Dimethyl sulfoxide acts as an oxygen donor.
  • After reaction, dimethyl sulfide and water are removed by distillation.
  • Difurfuryl dithioether is obtained by underpressure distillation with an 83% yield.

Analytical Data:

  • Elemental sulfur analysis confirmed the product.
  • Infrared and proton NMR spectra matched expected structures.

Though this method targets a sulfur-containing analogue, it demonstrates the utility of mild oxidative conditions and simple reaction setups for furfuryl ether derivatives.

Comparative Analysis of Preparation Methods

Preparation Method Catalyst/ Reagents Reaction Conditions Yield (%) Advantages Limitations
Catalytic Hydrogenation of Furfural Cu-based catalysts on TiO₂ 180–230°C, 4–6 MPa H₂, 2–10 h 88–93 High yield, direct synthesis High pressure, elevated temp
Catalytic Dehydration of Furfuryl Alcohol Polyoxometalate catalyst (POM) 100°C, 1% catalyst, 9 h ~31 Environmentally friendly, selective Moderate yield, longer time
Reaction of Furfurylmercaptan with DMSO Furfurylmercaptan + DMSO 10°C to reflux, 0.5–10 h 83 (dithioether) Simple operation, good yield Targets dithioether, not DFE

Chemical Reactions Analysis

Catalytic Dehydration

  • Catalysts Used : Polyoxometalate catalysts have been investigated for their effectiveness in promoting the dehydration of furfuryl alcohol to difurfuryl ether.

  • Optimal Conditions : Research indicates that using a specific polyoxometalate catalyst, such as {[(CH₃CH₂CH₂CH₂)₄N]₂[SMo₁₂O₄₀]}, can achieve yields of around 30.86% under optimal conditions (reaction time of 9 hours at 100°C) .

Alternative Catalysts

Other metal chlorides, such as nickel(II) chloride hexahydrate and chromium(III) chloride hexahydrate, have also been tested for their catalytic properties in the conversion of furfuryl alcohol to this compound, yielding moderate results (25-32%) .

Chemical Reactions Involving this compound

This compound participates in various chemical reactions that can lead to different products.

Etherification Reactions

This compound can be formed through etherification processes involving furfural-derived compounds:

  • Reaction Pathway : Furfural or furfuryl alcohol can react with themselves or other alcohols under acidic conditions to yield this compound.

  • Yield Variability : The yield can vary significantly based on the reaction conditions and catalysts used.

Degradation Reactions

This compound is susceptible to degradation under certain conditions, leading to the formation of various sulfur-containing derivatives when subjected to oxidative environments:

  • Fenton Reaction : Under Fenton-type reaction conditions, difurfuryl derivatives such as difurfuryl monosulfide and difurfuryl disulfide can form .

Competitive Reactions

In addition to forming this compound, furfural-derived compounds can undergo competitive reactions leading to by-products such as:

  • Furfural Alcohol : A key intermediate that can further react to yield this compound or other ethers.

  • Other By-products : Compounds like 5-furfuryl-furfuryl alcohol and 2,5-difurylmethane are noted as potential by-products during these reactions .

Reaction Mechanisms

The mechanisms involved in these reactions often include several steps:

Proposed Mechanism for Etherification

  • Protonation of Alcohol : The hydroxyl group of furfuryl alcohol gets protonated.

  • Nucleophilic Attack : Another molecule of furfuryl alcohol acts as a nucleophile, attacking the protonated form.

  • Elimination of Water : The elimination of water leads to the formation of this compound.

Mechanism Under Fenton Conditions

The degradation pathway under oxidative conditions involves radical formation, where hydroxyl radicals generated from hydrogen peroxide react with this compound leading to various sulfur-containing products .

Table 2: Reaction Products from Fenton Conditions

ProductDescription
Difurfuryl monosulfideFormed from degradation
Difurfuryl disulfideFormed from oxidative conditions
Other sulfur-containing compoundsVarious by-products observed

This comprehensive analysis provides insights into the chemical behavior and reactivity of this compound, facilitating further research and application development in related fields.

Scientific Research Applications

Difurfuryl ether has applications in scientific research, as a flavoring agent, in medicine, and in industrial processes. It is a spice that has a coffee-like, nutty, earthy, mushroom-like odor and is widely utilized in the food industry .

Scientific Research Applications

  • Chemistry this compound is a precursor in the synthesis of various organic compounds and polymers. It can be produced by selective catalytic dehydration of furfuryl alcohol using polyoxometalate catalysts .
  • Biology this compound has potential as a flavoring agent due to its aroma.
  • Medicine There is ongoing research exploring this compound's potential therapeutic applications.
  • Industry this compound is used in the food industry as a flavoring agent, and in the production of resins and adhesives. It can be used to produce synthetic natural gas .

The mechanism of action of this compound involves interaction with molecular targets and pathways. It undergoes biotransformation in microorganisms like Acinetobacter baylyi ADP1, where it is converted using NADH-dependent dehydrogenases AreB and FrmA during aerobic acetate catabolism. However, one study did not observe difurfuryl-ether in the detoxification of furan .

One study investigated the degradation of the coffee flavor compound furfuryl mercaptan in aqueous solutions and found that difurfuryl derivatives were produced .

Comparison with Similar Compounds

Difurfuryl ether belongs to a family of furan-based compounds with structural and functional similarities. Below is a detailed comparison with key analogs:

Structural and Functional Analogues

Compound CAS Number Molecular Formula Key Properties Primary Applications Synthesis Yield* Regulatory Status References
This compound 4437-22-3 C₁₀H₁₀O₃ Coffee, nutty aroma; liquid (88–89°C at 1 mmHg) Food flavoring (coffee, mushrooms) 30.86–34.50% Withdrawn from EFSA evaluation
Difurfuryl sulfide 13678-67-6 C₁₀H₁₀O₂S Roasted coffee odor; low-melting solid or liquid (29–34°C) Coffee, cocoa, meat flavor blends Not reported Withdrawn from EFSA evaluation
Difurfuryl disulfide 4437-20-1 C₁₀H₁₀O₂S₂ Coffee-like aroma; liquid (BP: 112–115°C) Fragrance, antimicrobial applications Not reported No major restrictions reported
2,2′-Difurylmethane Not specified C₁₁H₁₀O₂ Byproduct in FA oligomerization; earthy aroma Limited commercial use Up to 23.20% Not evaluated
5-Furfuryl-furfuryl alcohol N/A C₁₀H₁₀O₃ Bifunctional alcohol-ether; caramel-like notes Intermediate in FA polymerization Up to 20.30% Not evaluated
Ethyl furfuryl ether 6270-56-0 C₇H₁₀O₂ Fruity, floral aroma; liquid (BP: 150°C) Food and fragrance additive Not reported Withdrawn from EFSA evaluation

*Yields depend on reaction conditions (e.g., catalyst type, temperature).

Industrial Relevance

  • Food Industry : DFE is critical for replicating coffee and mushroom flavors in processed foods . Difurfuryl sulfide enhances meat and cocoa flavors but faces stricter regulatory barriers .

Biological Activity

Difurfuryl ether (DFE), a compound derived from furfural, has garnered attention due to its potential biological activities and applications. This article explores the biological activity of this compound, focusing on its synthesis, metabolic pathways, and effects on various organisms.

1. Overview of this compound

This compound is a furan derivative commonly used in the food industry for its flavoring properties, characterized by a coffee-like and nutty aroma . It is synthesized primarily through the biotransformation of furfural, which is converted into DFE by various microorganisms, including Acinetobacter baylyi ADP1 .

2. Synthesis and Metabolism

The synthesis of this compound can occur through several pathways:

  • Biotransformation : Acinetobacter baylyi ADP1 biotransforms furfural into this compound using NADH-dependent dehydrogenases during aerobic acetate catabolism. This process affects the organism's growth and metabolic gene expression, indicating a complex interaction between DFE production and cellular metabolism .
  • Catalytic Methods : Various catalytic methods have been explored for synthesizing DFE from furfuryl alcohol. For instance, polyoxometalate catalysts have been shown to selectively dehydrate furfuryl alcohol to produce DFE efficiently .

3.1 Toxicity and Detoxification

Research indicates that this compound exhibits varying degrees of toxicity depending on the organism:

  • In studies involving E. coli, it was found that furfural conversion to this compound can lead to improved tolerance to these compounds, as E. coli utilizes NADPH-dependent reductases to detoxify furfural, thereby enhancing growth rates in the presence of DFE .
  • The biotransformation of furfural by A. baylyi ADP1 not only reduces the toxicity of the original compound but also produces less toxic metabolites, suggesting a detoxification mechanism that could be harnessed in biotechnological applications .

3.2 Effects on Microalgae

This compound has also been studied for its effects on microalgae, such as Chlorella vulgaris. Research indicates that exposure to DFE can influence growth and photosynthetic activity in these organisms, demonstrating its potential ecological impact .

4. Case Studies

The following case studies illustrate the biological activity of this compound:

StudyOrganismFindings
A. baylyi ADP1Biotransformation of furfural into DFE; altered metabolic gene expression affecting growth.
E. coliEnhanced furfural tolerance through enzymatic conversion; increased growth rates with DFE presence.
Chlorella vulgarisImpact on growth and photosynthetic efficiency when exposed to furanic compounds including DFE.

5. Research Findings

Recent studies emphasize the importance of understanding the metabolic pathways involved in the biotransformation of furan derivatives like DFE:

  • Kinetics of Biotransformation : The kinetics of furfural detoxification and its conversion into less toxic forms such as DFE have been characterized, highlighting potential applications in bioremediation and industrial processes .
  • Gene Expression Analysis : Investigations into gene expression changes during exposure to furan compounds reveal insights into how microorganisms adapt metabolically to these substances, which is crucial for developing engineered strains for industrial applications .

Q & A

Q. What methods are effective for synthesizing difurfuryl ether (DFE) in high yields?

this compound can be synthesized via catalytic dehydration of furfuryl alcohol. A polyoxometalate catalyst, such as [(C₄H₉)₄N]₂SMo₁₂O₄₀, has demonstrated high selectivity for DFE formation under controlled conditions (e.g., low acid concentration and moderate temperatures). Key parameters include catalyst loading, reaction time, and temperature, which influence the balance between polymerization and etherification .

Q. How can this compound be distinguished from furfuryl alcohol (FA) in NMR analysis?

FA and DFE exhibit overlapping signals in ¹H NMR spectra due to structural similarities. To resolve this, post-reaction purification steps—such as washing with 1 M NaOH to remove residual FA—are critical. Post-wash NMR analysis confirms DFE purity by eliminating FA signals (e.g., as shown in Fig. 5a vs. 5b) .

Q. What analytical techniques are suitable for quantifying DFE in complex matrices?

Gas chromatography coupled with mass spectrometry (GC-MS) or thermal desorption techniques (e.g., Hisorb probe extraction) are effective for detecting DFE in mixtures like food aromas. For example, DFE was identified in coffee aroma studies with a retention time of 35.78 minutes and a relative concentration of 0.091% .

Advanced Research Questions

Q. How do reaction parameters influence DFE yield in catalytic systems?

Reaction time, catalyst type, and structure-modifying agents (e.g., Zr-doped SBA-15 silica) significantly affect DFE yield. For instance, under hydrogenation conditions, DFE production peaks at ~4 hours with select catalysts (e.g., HT-TMB), achieving ~25% yield. Longer reaction times may favor byproducts like i-PFE or FOL .

Q. What methodological challenges arise in analyzing DFE decomposition products?

Thermal decomposition of DFE releases formaldehyde, which promotes crosslinking in polymer matrices. High-pressure conditions (e.g., 100 psi) can retain volatiles, altering decomposition kinetics and intensifying exothermic peaks. Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) is recommended to study these effects .

Q. How can researchers address regulatory data gaps for DFE in flavoring applications?

The EU delisted DFE due to insufficient toxicological data submitted by stakeholders. To comply, researchers must generate genotoxicity, carcinogenicity, and exposure data using OECD guidelines. For example, EFSA’s threshold of 0.09 µg/kg/day requires robust analytical validation (e.g., LC-MS/MS) .

Q. What strategies mitigate byproduct interference during DFE synthesis?

Optimizing acid concentration (e.g., low p-toluenesulfonic acid levels) minimizes FA polymerization, reducing DFE contamination. Post-synthesis NaOH washing effectively removes FA, as demonstrated in polymerization studies where FA signals were eliminated after treatment .

Q. How do catalytic systems differ in selectivity for DFE vs. polymerization byproducts?

Polyoxometalate catalysts favor DFE via controlled dehydration, while Brønsted acids (e.g., H₂SO₄) promote furfuryl alcohol polymerization. Comparative studies using Zr-doped catalysts show higher DFE selectivity (up to 25%) compared to non-doped variants (<15%) .

Q. What methodologies assess DFE’s stability under varying environmental conditions?

Accelerated stability testing (e.g., 40°C/75% RH for 6 months) combined with HPLC monitoring identifies degradation products. Pressure-dependent studies reveal that ambient pressure accelerates volatilization of decomposition byproducts like formaldehyde .

Q. How can contradictory data on catalytic performance be reconciled?

Discrepancies in catalyst efficiency (e.g., polyoxometalate vs. metal-doped silica) often stem from differences in active site accessibility and reaction mechanisms. Systematic studies using standardized protocols (e.g., fixed FUR:catalyst ratios) and in-situ characterization (e.g., FTIR) are critical for cross-study validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.